molecular formula C24H23NO2 B4678948 4-(allyloxy)-N,N-dibenzylbenzamide

4-(allyloxy)-N,N-dibenzylbenzamide

Cat. No.: B4678948
M. Wt: 357.4 g/mol
InChI Key: QGGMUKMIHXWQOS-UHFFFAOYSA-N
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Description

4-(allyloxy)-N,N-dibenzylbenzamide is a chemical compound of significant interest in synthetic and medicinal chemistry research. Its structure incorporates a benzamide core that is differentially substituted with an allyloxy group and two benzyl groups on the nitrogen atom. The dibenzyl (N-dibenzyl) protective group is a critical feature of this molecule. Research indicates that the N-dibenzyl group is essential in synthetic pathways, such as the stereoselective preparation of β-lactam-containing pseudopeptides, where it has been shown to provide desired products at high yields and with excellent stereoselectivity under Mitsunobu reaction conditions, outperforming other common protecting groups . Furthermore, structural analogs based on the N-benzyl benzamide scaffold have demonstrated potent and selective sub-nanomolar inhibition of the enzyme butyrylcholinesterase (BChE) . These inhibitors have shown neuroprotective effects in models of oxidative damage and have improved cognitive impairment in behavioral studies, highlighting the therapeutic potential of this chemical class for researching advanced Alzheimer's disease . The additional allyloxy moiety in its structure may offer further synthetic utility for chemical modifications. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-dibenzyl-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-2-17-27-23-15-13-22(14-16-23)24(26)25(18-20-9-5-3-6-10-20)19-21-11-7-4-8-12-21/h2-16H,1,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGMUKMIHXWQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Effects

Position of Allyloxy Group
  • (R)-2-(Allyloxy)-N-(2-hydroxy-1-phenylethyl)benzamide : The allyloxy group at the ortho position introduces steric hindrance, altering reaction pathways. Infrared (IR) and mass spectrometry (MS) data confirm distinct structural features compared to para-substituted analogs .
N-Substituents
  • N,N-Dibenzyl groups : These substituents increase steric bulk and lipophilicity, reducing solubility in polar solvents but enhancing compatibility with lipid-rich environments (e.g., biological membranes).
  • N-Butyl (4-(Benzyloxy)-N-butylbenzamide) : The linear alkyl chain improves solubility in organic solvents compared to aromatic N-substituents, favoring use in solution-phase reactions .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
4-(Allyloxy)-N,N-dibenzylbenzamide* C24H23NO2 357.45 (calc.) 4-allyloxy, N,N-dibenzyl High lipophilicity, steric bulk
(R)-2-(Allyloxy)-N-(2-hydroxy-1-phenylethyl)benzamide C19H21NO3 311.38 (calc.) 2-allyloxy, N-(2-hydroxy-1-phenylethyl) Polar due to hydroxyl group
4-(Benzyloxy)-N-butylbenzamide C18H21NO2 283.36 4-benzyloxy, N-butyl Moderate solubility in organic solvents
N,N-Diethyl-2-(allyloxy)benzamide C14H19NO2 233.31 2-allyloxy, N,N-diethyl Lower molecular weight, higher volatility

*Calculated data inferred from structural analogs.

Q & A

Basic: What are the optimal synthetic routes for 4-(allyloxy)-N,N-dibenzylbenzamide?

Answer:
The synthesis of this compound typically involves sequential functionalization of the benzamide core. A validated approach includes:

  • Step 1: Alkylation of a phenolic precursor (e.g., 4-hydroxybenzamide) with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to install the allyloxy group .
  • Step 2: N,N-dibenzylation via nucleophilic substitution using benzyl halides. For example, reacting the intermediate with benzyl bromide in the presence of NaH or LDA to achieve selective dual benzylation .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., from ethanol) are critical to isolate the product in >85% yield.

Key Considerations:

  • Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .
  • Ensure anhydrous conditions during benzylation to avoid hydrolysis .

Basic: How to characterize this compound using spectroscopic methods?

Answer:
Primary Techniques:

  • ¹H/¹³C NMR:
    • Allyloxy protons appear as a triplet (δ ~4.5 ppm, J = 6 Hz) and a doublet of doublets (δ ~5.3–5.5 ppm) for the terminal vinyl group .
    • N,N-dibenzyl groups show aromatic multiplets (δ ~7.2–7.4 ppm) and benzylic CH₂ signals (δ ~4.8 ppm) .
  • Mass Spectrometry (HRMS):
    • Expected [M+H]⁺ for C₂₄H₂₃NO₂: 382.1807. Isotopic patterns confirm halogen-free composition .
  • FT-IR:
    • Amide C=O stretch at ~1650 cm⁻¹; allyl ether C-O-C at ~1240 cm⁻¹ .

Validation:

  • Compare spectral data with structurally analogous compounds (e.g., N-benzyl-4-alkoxybenzamides) to resolve ambiguities .

Advanced: How does the allyloxy group influence reactivity in deamination or functionalization reactions?

Answer:
The allyloxy group introduces steric and electronic effects:

  • Steric Effects: The allyl moiety may hinder nucleophilic attack at the amide nitrogen, requiring elevated temperatures (45–60°C) for reactions like deamination .
  • Electronic Effects: The electron-donating allyloxy group reduces electrophilicity of the benzamide carbonyl, necessitating stronger electrophiles (e.g., Tf₂O) for activation .
  • Anomeric Interactions: In N-alkoxy-N-acyloxy derivatives, allyloxy’s lone pairs can stabilize transition states via resonance with σ* orbitals, altering reaction pathways .

Methodological Insight:

  • Use DFT calculations (e.g., B3LYP/6-31G*) to model electronic effects on reaction barriers .

Advanced: What are the mutagenic risks associated with handling this compound, and how can they be mitigated?

Answer:
Risk Assessment:

  • While no direct mutagenicity data exists for this compound, structurally similar anomeric amides (e.g., N-acyloxy-N-alkoxybenzamides) show moderate Ames test activity .

Mitigation Strategies:

  • PPE: Use nitrile gloves, lab coats, and fume hoods with ≥100 fpm airflow .
  • Waste Disposal: Quench residual compound with 10% aqueous NaHSO₃ before disposal .
  • Alternatives: Consider substituting the allyloxy group with less reactive ethers (e.g., methoxy) if mutagenicity is a concern .

Advanced: How do substituents (allyloxy vs. methoxy) affect electronic properties and biological interactions?

Answer:
Electronic Impact:

  • Allyloxy: Increases electron density at the para position (Hammett σₚ⁺ ≈ -0.34) via resonance, enhancing nucleophilicity for electrophilic substitutions .
  • Methoxy: Stronger electron donation (σₚ⁺ ≈ -0.78) but lacks π-orbital conjugation for reactions like Diels-Alder .

Biological Implications:

  • Allyloxy derivatives exhibit improved membrane permeability in cell-based assays compared to methoxy analogs, likely due to increased lipophilicity (clogP ~3.5 vs. ~2.1) .

Experimental Design:

  • Perform comparative SAR studies using isosteric analogs to isolate substituent effects .

Advanced: How to resolve contradictory data in reaction yields under varying conditions?

Answer:
Case Study: Discrepancies in benzylation yields (40–85%) may arise from:

  • Solvent Polarity: Higher yields in DMF vs. THF due to better solubility of intermediates .
  • Base Selection: NaH (stronger base) outperforms K₂CO₃ in moisture-sensitive reactions .

Troubleshooting Protocol:

Reproduce Baseline: Follow literature conditions (e.g., NaH, DMF, 0°C) .

Systematic Variation: Test solvents (DMF, THF, DCM) and bases (NaH, LDA, DBU) in a factorial design.

Analytical Validation: Quantify intermediates via HPLC (C18 column, 70:30 MeOH/H₂O) to identify bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(allyloxy)-N,N-dibenzylbenzamide
Reactant of Route 2
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4-(allyloxy)-N,N-dibenzylbenzamide

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